molecular formula C6H4ClN3S B1355138 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 33089-15-5

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B1355138
CAS RN: 33089-15-5
M. Wt: 185.64 g/mol
InChI Key: IGIRTCCCRNZFSQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4ClN3S and a molecular weight of 185.64 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methylthio group, and a carbonitrile group .


Physical And Chemical Properties Analysis

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a solid substance . It has a molecular weight of 185.64 g/mol .

Scientific Research Applications

Anticancer Agents Targeting EGFR

  • Scientific Field : Oncology, Medicinal Chemistry .
  • Application Summary : A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
  • Methods of Application : The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
  • Results : Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .

Anticancer Agents as Apoptosis Inducers

  • Scientific Field : Oncology, Medicinal Chemistry .
  • Application Summary : A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile was developed and then evaluated for their cytotoxic activity against MCF-7 and K562 cell lines .
  • Methods of Application : The compounds were evaluated for their cytotoxic activity against MCF-7 and K562 cell lines .
  • Results : Seven compounds exhibited the highest activity against both cell lines .

KDR Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 4-Chloro-2-methylthiopyrimidine was used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
  • Methods of Application : The compound was used in the synthesis of 2,4-disubstituted pyrimidines .
  • Results : The synthesized compounds were found to be effective KDR kinase inhibitors .

Synthesis of Marine Alkaloid Variolin B

  • Scientific Field : Marine Chemistry .
  • Application Summary : 4-Chloro-2-methylthiopyrimidine was used in the total synthesis of the marine alkaloid variolin B .
  • Methods of Application : The compound was used in the total synthesis process .
  • Results : The synthesized marine alkaloid variolin B was obtained .

Synthesis of 2-Hydroxy-4-pyrimidinecarboxylic Acid

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Chloro-2-methylthiopyrimidine was used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .
  • Methods of Application : The compound was used in the synthesis process .
  • Results : The synthesized 2-hydroxy-4-pyrimidinecarboxylic acid was obtained .

Building Block in Medicinal Chemistry Synthesis

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 4-Chloro-2-methylthiopyrimidine was used as a building block in medicinal chemistry synthesis .
  • Methods of Application : The compound was used as a building block in the synthesis process .
  • Results : The synthesized medicinal compounds were obtained .

Synthesis of Marine Alkaloid Variolin B

  • Scientific Field : Marine Chemistry .
  • Application Summary : 4-Chloro-2-methylthiopyrimidine was used in the total synthesis of the marine alkaloid variolin B .
  • Methods of Application : The compound was used in the total synthesis process .
  • Results : The synthesized marine alkaloid variolin B was obtained .

Synthesis of 2-Hydroxy-4-pyrimidinecarboxylic Acid

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Chloro-2-methylthiopyrimidine was used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .
  • Methods of Application : The compound was used in the synthesis process .
  • Results : The synthesized 2-hydroxy-4-pyrimidinecarboxylic acid was obtained .

Building Block in Medicinal Chemistry Synthesis

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 4-Chloro-2-methylthiopyrimidine was used as a building block in medicinal chemistry synthesis .
  • Methods of Application : The compound was used as a building block in the synthesis process .
  • Results : The synthesized medicinal compounds were obtained .

Safety And Hazards

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(2-8)5(7)10-6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIRTCCCRNZFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518921
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

CAS RN

33089-15-5
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(methylsulphanyl)pyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-cyano-4-hydroxy-2-methylsulfanylpyrimidine (48.33 g) from Example 1 and phosphorus oxychloride (150 mL) was heated at reflux for 3 hours. The reaction mixture was allowed to cool to room temperature, filtered, and the filtrate was concentrated to dryness under vacuum. The residue was partitioned between methylene chloride and ice water. The organic layer was separated, washed with water, dried over magnesium sulfate, filtered, and evaporated under reduced pressure. The residue was heated to reflux in hexane (750 mL) with stirring. The hot hexane solution was decanted from the insoluble material and allowed to cool to room temperature to afford 32 g of the title compound 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine.
Quantity
48.33 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred solution of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (British patent GB901749) (1.00 g, 5.98 mmol) in POCl3 (5 mL) was heated to reflux for 2 h. The reaction mixture was concentrated in vacuo and the residue quenched with ice (100 g). The solution was then basified to pH 8 with sat. aq NaHCO3 and extracted with ethyl acetate (3×50 mL). The combined ethyl acetate layers were washed with water (20 mL), brine (10 mL), dried over Na2SO4, filtered and concentrated to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 48.3 g (289 mmol) of 4-hydroxy-2-(methylthio)-5-pyrimidinecarbonitrile and 150 mL of phosphorus oxychloride is heated at reflux for 3 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated to dryness. The residue is partitioned between dichloromethane and ice water. The organic phase is washed with water, dried over magnesium sulfate, and concentrated to a residue that is diluted with 750 mL of hexane. The stirred mixture is heated to reflux and the hot hexane solution is decanted from the insoluble material. Upon cooling to room temperature, crystals form and are collected to afford 32 g (60%) of the title compound.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LL Yang, GB Li, HX Yan, QZ Sun, S Ma, P Ji… - European journal of …, 2012 - Elsevier
Aberrant activation of casein kinase 1 (CK1) has been demonstrated to be implicated in the pathogenesis of cancer and various central nervous system disorders. Discovery of CK1 …
Number of citations: 58 www.sciencedirect.com
J Shen, X Li, Z Zhang, J Luo, H Long… - Chemical Biology & …, 2016 - Wiley Online Library
Spleen tyrosine kinase is a new promising target for drug discovery to treat human cancer and inflammatory disorders. A series of pyrazolopyrazine‐3‐amine and pyrazolopyrimidine‐3‐…
Number of citations: 11 onlinelibrary.wiley.com
P Papa, B Whitefield, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
The PKC-θ isoform of protein kinase C is selectively expressed in T lymphocytes and plays an important role in the T cell antigen receptor (TCR)-triggered activation of mature T cells, T …
Number of citations: 3 pubs.acs.org

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